molecular formula C65H73Cl2N9O24 B1215924 N-Demethylvancomycin CAS No. 91700-98-0

N-Demethylvancomycin

Cat. No. B1215924
CAS RN: 91700-98-0
M. Wt: 1435.2 g/mol
InChI Key: FGDOJVYPUSOORV-BKPBQXSSSA-N
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Description

N-Demethylvancomycin is a novel vancomycin analog produced by a strain of Nocardia orientalis. It was first isolated from a soil sample collected in Yucatan, Mexico, indicating its natural origin and the diversity of antibiotic-producing microorganisms. Unlike some glycopeptide antibiotics, N-demethylvancomycin does not remain bound to the cells of the producing culture, making it a unique compound for further study and application in the fight against antibiotic-resistant bacteria (Boeck et al., 1984).

Synthesis Analysis

The synthesis of N-demethylvancomycin and its derivatives has been explored through various methods, including solid-phase synthesis. One study described the solid-phase synthesis and antibacterial evaluations of twenty-five N-demethylvancomycin derivatives, highlighting the potential for structural modification to enhance antibacterial activity against vancomycin-resistant strains (Yao et al., 2005).

Molecular Structure Analysis

The molecular structure of N-demethylvancomycin differs from vancomycin only by the replacement of a methyl group on the amino group of the N-terminal residue of vancomycin with a hydrogen atom. This slight modification significantly affects its affinity for bacterial cell wall analogues and its antibacterial activity, making it more potent against Staphylococcus aureus than vancomycin itself (Yan et al., 1998).

Chemical Reactions and Properties

N-Demethylvancomycin's chemical properties, particularly its reactions with bacterial cell wall precursors, play a crucial role in its mechanism of action. It inhibits bacterial cell wall synthesis by binding to peptidoglycan precursors, a mechanism shared with other glycopeptide antibiotics. However, the specific interactions and modifications possible due to its unique structure offer a distinct profile of activity against resistant bacterial strains (Allen & Nicas, 2003).

Physical Properties Analysis

The physical properties of vancomycin and its derivatives, including N-demethylvancomycin, have been extensively studied. These properties, such as solubility, stability, and molecular weight, are crucial for understanding the compound's behavior in biological systems and its potential for pharmaceutical development (Nieto & Perkins, 1971).

Chemical Properties Analysis

Exploring the chemical properties of N-demethylvancomycin involves understanding its reactivity, interaction with biological molecules, and the structural basis for its antibacterial activity. Studies have focused on the compound's binding affinity to bacterial cell wall analogues and its ability to disrupt bacterial cell wall synthesis, offering insights into its potent antibacterial activity and potential mechanisms for overcoming bacterial resistance (Billot-Klein et al., 1994).

Scientific Research Applications

Antibiotic Activities and Affinities

N-Demethylvancomycin, a member of the vancomycin group of glycopeptide antibiotics, has been shown to have higher affinity for bacterial cell wall analogues and more potent antibiotic activity against Staphylococcus aureus compared to vancomycin. This effectiveness is attributed to its structure, where the methyl group on the amino group of the N-terminal residue of vancomycin is replaced by a hydrogen atom. N-alkylation and N,N'-dialkylation of N-demethylvancomycin, however, reduce its affinity and antibiotic activity. The antibiotic activities of these compounds roughly parallel their affinities for specific bacterial cell wall analogues (Yan, Qi, Cheng, Song, Li, & He, 1998).

Production and Fermentation

N-Demethylvancomycin is produced by a strain of Nocardia orientalis. Interestingly, the antibiotic synthesized by this microorganism remains largely unbound to the cells of the producing culture. Factors like orthophosphate in the fermentation medium can depress antibiotic production, while enrichment with certain amino acids enhances its biosynthesis (Boeck, Mertz, Wolter, & Higgens, 1984).

Development of Antibacterial Agents

The design and synthesis of novel N-substituted demethylvancomycin derivatives have been explored for enhanced antibacterial activity against various drug-resistant bacteria. For instance, a specific compound demonstrated more potent antibacterial activity than vancomycin and demethylvancomycin against methicillin-resistant Staphylococcus aureus (MRSA), along with a favorable pharmacokinetic profile. These findings suggest potential for further preclinical evaluation of such compounds (Chang, Zhang, Jiang, Xu, Yu, Zhou, & Sun, 2013).

Solid-phase Synthesis and Antibacterial Evaluations

Research involving the solid-phase synthesis of N-demethylvancomycin derivatives has revealed that specific modifications can increase their antibacterial activity. For instance, adding bulky hydrophobic substituents to a particular region of N-demethylvancomycin can enhance its activity against certain strains of vancomycin-resistant Enterococcus faecalis (Yao, Liu, He, Niu, Carlson, & Lam, 2005).

Demethylvancomycin in Clinical Contexts

Demethylvancomycin has been compared with vancomycin in clinical settings for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Clinical trials have found that demethylvancomycin is as effective as vancomycin in treating these infections, with a similar profile of adverse reactions, highlighting its potential as an alternative therapeutic option (Bi-dan, 2011).

Safety And Hazards

Specific safety and hazard information for N-Demethylvancomycin is not available in the retrieved sources .

Future Directions

N-Demethylvancomycin and its derivatives show promise in the fight against drug-resistant bacteria. Further studies are needed to explore the potential of this compound and its derivatives as effective antibacterial agents .

properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-3-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H73Cl2N9O24/c1-5-22(2)44(69)58(88)75-48-50(82)25-7-10-36(31(66)13-25)96-38-15-27-16-39(54(38)100-64-55(53(85)52(84)40(21-77)98-64)99-42-20-65(4,70)56(86)23(3)95-42)97-37-11-8-26(14-32(37)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-35(80)43(30)29-12-24(6-9-34(29)79)45(59(89)76-49)73-60(90)46(27)72-57(87)33(19-41(68)81)71-61(48)91/h6-18,22-23,33,40,42,44-53,55-56,64,77-80,82-86H,5,19-21,69-70H2,1-4H3,(H2,68,81)(H,71,91)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,76,89)(H,93,94)/t22?,23-,33-,40+,42-,44+,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDOJVYPUSOORV-BKPBQXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H73Cl2N9O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016186
Record name N-Demethylvancomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethylvancomycin

CAS RN

91700-98-0
Record name Norvancomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091700980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethylvancomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Demethylvancomycin
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Citations

For This Compound
69
Citations
H Yan, D Qi, X Cheng, Z Song, W Li… - The Journal of Antibiotics, 1998 - jstage.jst.go.jp
… , N-demethylvancomycin is the most potent antibiotic. The antibiotic activity of Ndemethylvancomycin … that the antibiotic activity of N-demethylvancomycin against all other strains of …
Number of citations: 29 www.jstage.jst.go.jp
LD BOECK, FP MERTZ, RK WOLTER… - The Journal of …, 1984 - jstage.jst.go.jp
… A novel vancomycin analog, N-demethylvancomycin, is … none of the N-demethylvancomycin synthesized remained bound to the … , stimulated the biosynthesis of N-demethylvancomycin. …
Number of citations: 38 www.jstage.jst.go.jp
ANNH HUNT, GG MARCONI, TK ELZEY… - The Journal of …, 1984 - jstage.jst.go.jp
… A51568A : N-DEMETHYLVANCOMYCIN … 8) BOECK, LD; FP MERTZ, RK WOLTER & CE HIGGENS: N-Demethylvancomycin, …
Number of citations: 29 www.jstage.jst.go.jp
H Yan, Q Zhao, J Yuan, X Cheng… - … and applied biochemistry, 2000 - Wiley Online Library
… in Europe and North America, and N-demethylvancomycin has been used clinically in China. … , N-demethylvancomycin and restocetin with association constants of 10 3 –10 6 M −1 7-9. …
Number of citations: 10 iubmb.onlinelibrary.wiley.com
ZC Wu, NA Isley, DL Boger - ACS infectious diseases, 2018 - ACS Publications
A series of vancomycin derivatives alkylated at the N-terminus amine were synthesized, including those that contain quaternary trimethylammonium salts either directly at the terminal …
Number of citations: 31 pubs.acs.org
TF Gale, SW O'Brien, DH Williams - Journal of the Chemical Society …, 1999 - pubs.rsc.org
… 1) by replacing the amino group of the leucine residue of N-demethylvancomycin,9,10 a … Alteration of the N-terminus of N-demethylvancomycin to give an sp2 centre at the α-carbon of …
Number of citations: 14 pubs.rsc.org
NH Yao, G Liu, WY He, C Niu, JR Carlson… - Bioorganic & medicinal …, 2005 - Elsevier
… N-Demethylvancomycin, an analogue of vancomycin that … synthesis strategy for N-demethylvancomycin derivatization, … Twenty-five N-demethylvancomycin derivatives (Table 1) were …
Number of citations: 12 www.sciencedirect.com
AJR Heck - International Journal of Mass Spectrometry, 2004 - Elsevier
… An example of this approach has been where equimolar ratios of vancomycin, N-demethylvancomycin … Interestingly, this N-demethylvancomycin is also a natural product, isolated from …
Number of citations: 28 www.sciencedirect.com
J Yuan, J Xu, W Niu, Q Zhao, H Yan… - Journal of liquid …, 2001 - Taylor & Francis
… The adsorbed N-demethylvancomycin on … N-demethylvancomycin being adsorbed by the immobilized L-alanine, while the second peak may correspond to the N-demethylvancomycin …
Number of citations: 2 www.tandfonline.com
TJD Jørgensen, T Staroske, P Roepstorff… - Journal of the …, 1999 - pubs.rsc.org
… Differences in affinities are quantified for a mixture of vancomycin antibiotics (vancomycin, dechlorovancomycin and N-demethylvancomycin) and for a mixture of ristocetin A and its …
Number of citations: 43 pubs.rsc.org

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